2-Methoxyethylammonium iodide
Overview
Description
2-Methoxyethylammonium iodide: is an organic compound with the molecular formula C3H10INO. It is a salt formed by the reaction of 2-methoxyethylamine with hydroiodic acid. This compound is of significant interest in the field of materials science, particularly in the development of perovskite-based solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyethylammonium iodide can be synthesized through a straightforward reaction between 2-methoxyethylamine and hydroiodic acid. The reaction typically proceeds as follows:
CH3OCH2CH2NH2+HI→CH3OCH2CH2NH3I
In this reaction, 2-methoxyethylamine (CH3OCH2CH2NH2) reacts with hydroiodic acid (HI) to form this compound (CH3OCH2CH2NH3I). The reaction is typically carried out in an aqueous solution at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same reaction between 2-methoxyethylamine and hydroiodic acid. The process may be scaled up by optimizing reaction conditions, such as concentration, temperature, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyethylammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion (I-) can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, cyanides, and other nucleophiles. These reactions typically occur under mild conditions in polar solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride may be used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, reacting with sodium cyanide (NaCN) would yield 2-methoxyethylammonium cyanide.
Oxidation and Reduction Reactions: Products vary based on the specific redox reaction and conditions employed
Scientific Research Applications
2-Methoxyethylammonium iodide has several scientific research applications, particularly in the field of materials science:
Perovskite Solar Cells: It is used as a precursor in the preparation of perovskite-based devices. .
Passivation Layers: In perovskite solar cells, this compound can be used to create passivation layers that improve the stability and performance of the cells.
Mechanism of Action
The mechanism by which 2-methoxyethylammonium iodide exerts its effects is primarily related to its role in the formation of perovskite structures. The compound acts as a source of the organic cation, which combines with lead iodide (PbI2) to form the perovskite structure. This structure is crucial for the efficient absorption of light and the generation of charge carriers in solar cells .
Comparison with Similar Compounds
Methylammonium iodide (CH3NH3I): Another commonly used organic cation in perovskite solar cells.
Phenethylammonium iodide (C8H12IN): Used in the preparation of layered perovskite structures.
Guanidinium iodide (C(NH2)3I): Known for its stability and use in perovskite solar cells
Comparison:
Methylammonium iodide: While both compounds are used in perovskite solar cells, 2-methoxyethylammonium iodide offers better stability and passivation properties.
Phenethylammonium iodide: This compound is used for creating layered structures, whereas this compound is more commonly used for bulk perovskite structures.
Guanidinium iodide: Known for its stability, but this compound provides better optimization of the band gap and carrier diffusion length
Properties
IUPAC Name |
2-methoxyethylazanium;iodide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.HI/c1-5-3-2-4;/h2-4H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDXFIYEBSXILC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[NH3+].[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.